(R)-Meranzin
Overview
Description
®-Meranzin is a naturally occurring coumarin derivative found in various plant species, particularly in the Rutaceae family It is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Meranzin typically involves the use of starting materials such as umbelliferone and appropriate aldehydes. One common synthetic route includes the Pechmann condensation reaction, where umbelliferone reacts with an aldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form ®-Meranzin. The reaction conditions often require refluxing the mixture at elevated temperatures for several hours to achieve optimal yields.
Industrial Production Methods
Industrial production of ®-Meranzin may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction, where plant materials containing ®-Meranzin are treated with organic solvents like ethanol or methanol to isolate the compound. Alternatively, chemical synthesis on an industrial scale may utilize optimized reaction conditions and catalysts to produce ®-Meranzin efficiently.
Chemical Reactions Analysis
Types of Reactions
®-Meranzin undergoes various chemical reactions, including:
Oxidation: ®-Meranzin can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Meranzin to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ®-Meranzin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro-®-Meranzin.
Substitution: Formation of halogenated or nitrated ®-Meranzin derivatives.
Scientific Research Applications
®-Meranzin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of ®-Meranzin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. ®-Meranzin also interacts with antioxidant enzymes, enhancing their activity and reducing oxidative stress. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Scopoletin: Another coumarin derivative with similar anti-inflammatory and antioxidant properties.
Umbelliferone: A precursor in the synthesis of ®-Meranzin, also known for its biological activities.
Bergapten: A furanocoumarin with phototoxic and anticancer properties.
Uniqueness of ®-Meranzin
®-Meranzin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of biological activities and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZONYLDFHGRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Meranzin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C | |
Record name | (R)-Meranzin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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